molecular formula C7H11N3 B6358143 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine CAS No. 1346462-59-6

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B6358143
CAS No.: 1346462-59-6
M. Wt: 137.18 g/mol
InChI Key: WLWDGNBDGLZQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H11N3. It has a molecular weight of 137.18 . It is also known by the synonym "5-Amino-3-cyclopropyl-1-methyl-1H-pyrazole" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 . This indicates the presence of a cyclopropyl group attached to the pyrazole ring at the 3rd position and a methyl group attached at the 1st position.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 120-123°C . The compound is stored at ambient temperature .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-cyclopropyl-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDGNBDGLZQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2Z)-3-amino-2-butenenitrile (903 mg, 11.00 mmol), cyclopropylhydrazine (1194 mg, 11 mmol) and triethylamine (3.07 mL, 22.00 mmol) were suspended in ethanol (100 mL) and heated to 70° C. for 16 hours. The solvent was removed in vacuo. The residue was suspended in 50 mL of saturated NaHCO3 and stirred for 10 minutes. The contents were extracted with DCM, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (eluent: 0% to 100% gradient EtOAc:Hex). The product was collected as 310 mg. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.95-1.13 (m, 4 H), 2.13 (s, 3 H), 3.06 (m, J=6.95, 6.95, 3.79, 3.54 Hz, 1 H), 3.76-3.88 (m, 2 H), 5.24 (s, 1 H). LCMS(ES) [M+H]+ 138.1
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
1194 mg
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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